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Compound of Interest

Compound Name: c175

Cat. No.: B1668177

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in optimizing the
weldability of C175 alloys in experimental setups.

Frequently Asked Questions (FAQS)

Q1: What are C175 alloys and why are they used in experimental setups?

Al: C175 alloys are high-conductivity beryllium copper alloys, which include C17500 (cobalt-
beryllium copper) and C17510 (nickel-beryllium copper).[1] They are utilized in applications
demanding high thermal or electrical conductivity combined with good strength.[2] In
experimental setups, they are often chosen for components like electrical connectors, current-
carrying springs, and welding electrodes.

Q2: Which welding processes are recommended for C175 alloys?

A2: Gas shielded arc welding (TIG/GTAW and MIG/GMAW), resistance welding (spot and
seam), and laser welding are recommended for C175 alloys.[2] Oxyacetylene welding is not
recommended due to the formation of refractory beryllium oxide films, which can lead to
inclusions and porosity.[2]

Q3: Is preheating necessary when welding C175 alloys?

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1668177?utm_src=pdf-interest
https://www.aleacionesdeberilio.com/docs/copper%20beryllium%20technical%20briefs-%20resistance%20welding%20copper%20beryllium.pdf
https://www.aleacionesdeberilio.com/docs/copper%20beryllium%20technical%20briefs%20-%20welding%20copper%20beryllium.pdf
https://www.aleacionesdeberilio.com/docs/copper%20beryllium%20technical%20briefs%20-%20welding%20copper%20beryllium.pdf
https://www.aleacionesdeberilio.com/docs/copper%20beryllium%20technical%20briefs%20-%20welding%20copper%20beryllium.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

A3: Yes, preheating is often advisable, especially for thicker sections, due to the high thermal
conductivity of C175 alloys. A preheat temperature of around 400°F (200°C) is generally
adequate to help maintain fluidity in the weld pool.[2][3]

Q4: What surface preparation is required before welding C175 alloys?

A4: A clean surface is crucial for successful welding. All contaminants such as dirt, oil, grease,
paint, and oxides must be removed. This can be achieved through solvent or vapor degreasing
for organic contaminants, and aggressive brushing, abrasive blasting, or acid pickling for
oxides.[2] It is recommended to weld the parts immediately after cleaning.[2]

Q5: Is post-weld heat treatment (PWHT) necessary for C175 alloy welds?

A5: PWHT can be beneficial to improve the mechanical properties of the weldment.[4][5] The
as-welded strength will be lower than the base metal.[2] A post-weld aging treatment can help
restore hardness and strength.[3] For high-conductivity C175 alloys welded with a matching
filler, a homogenization step at 1475-1550°F (800-850°C) may be necessary to prevent
cracking during subsequent solution annealing.[2] A standard age hardening cycle for high
conductivity alloys is 900°F (480°C) for two to three hours.[6]

Troubleshooting Guides

This section addresses common issues encountered during the welding of C175 alloys in a
guestion-and-answer format.

Issue 1: Porosity in the Weld

Q: My welds on C175 alloy are showing signs of porosity (small gas bubbles). What are the
likely causes and how can | prevent this?

A: Porosity in C175 welds is typically caused by trapped gases. The primary culprits are
surface contamination and inadequate shielding gas coverage.

Troubleshooting Steps:

o Verify Surface Cleanliness: Ensure the base metal and any filler wire are thoroughly cleaned
of all oils, grease, moisture, and oxides before welding.[7]
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e Check Shielding Gas:

o Confirm an adequate gas flow rate. For MIG welding, a typical range is 5-10 liters/min of
argon.[2]

o Ensure there are no leaks in the gas lines or connections.
o Protect the welding area from drafts that can disturb the shielding gas envelope.[7]

o Maintain a proper torch angle (around 10-20 degrees from perpendicular) to ensure good
gas coverage of the weld pool.[7]

» Review Welding Technique: An excessive contact-to-work distance can diminish the
effectiveness of the shielding gas.[7]

Issue 2: Cracking in the Weld or Heat-Affected Zone
(HAZ)

Q: 1 am experiencing cracking in my C175 welds, either in the weld bead itself or in the
adjacent base metal. What could be the cause and solution?

A: Cracking in beryllium copper alloys can be categorized as hot cracking (during solidification)
or cold cracking (after cooling).

Troubleshooting Steps:
o Control Heat Input and Cooling Rate:

o Use a sufficient preheat of around 400°F (200°C) to reduce the cooling rate and minimize
shrinkage stress.[3][8][9]

o Avoid excessive heat input, which can lead to larger grain structures that are more
susceptible to cracking.[10]

o Select Appropriate Filler Material: If using a filler metal, ensure it is compatible with the C175
alloy. An aluminum bronze filler (ERCUAI A2) is sometimes used for welding beryllium copper
to steel.[11]
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o Weld on Overaged Material: Whenever possible, welding on age-hardened C175 should be
done in the overaged condition to minimize the risk of cracking in the base metal.[2]

o Consider Post-Weld Heat Treatment: A proper PWHT schedule can relieve residual stresses
that contribute to cracking.[11] For high-conductivity alloys, a homogenization treatment may
be required before other heat treatments to prevent cracking.[2]

o Check for Contaminants: Contaminants like sulfur can contribute to hot cracking.[9] Ensure
thorough cleaning of the base metal.

Data Presentation: Welding Parameters

Due to the high thermal conductivity of C175 alloys, welding parameters often require
adjustment compared to steels. The following tables provide general guidelines. Specific
parameters should be developed and refined based on the experimental setup and material
thickness.

Table 1: General Resistance Welding Parameters for C175 Alloys

Guideline Compared to
Parameter . Note
Steel of Same Thickness

Higher current is needed to
Welding Current Approximately 150% higher[1] overcome the high electrical
conductivity.

] ) Shorter duration helps to
Weld Time Approximately 50% shorter[1] )
localize the heat.

Approximately 75% of that for Lighter pressure is generally
Electrode Pressure
steel[1] recommended.

Table 2: General Gas Metal Arc Welding (MIG/IGMAW) Parameters for C175 Alloys

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.aleacionesdeberilio.com/docs/copper%20beryllium%20technical%20briefs%20-%20welding%20copper%20beryllium.pdf
https://usweldingcorp.com/products/typical-postweld-heat-treatments/
https://www.aleacionesdeberilio.com/docs/copper%20beryllium%20technical%20briefs%20-%20welding%20copper%20beryllium.pdf
https://unimig.com.au/blog/welding-cracks-what-are-they-what-causes-them-and-how-to-prevent-them
https://www.aleacionesdeberilio.com/docs/copper%20beryllium%20technical%20briefs-%20resistance%20welding%20copper%20beryllium.pdf
https://www.aleacionesdeberilio.com/docs/copper%20beryllium%20technical%20briefs-%20resistance%20welding%20copper%20beryllium.pdf
https://www.aleacionesdeberilio.com/docs/copper%20beryllium%20technical%20briefs-%20resistance%20welding%20copper%20beryllium.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

bleshooti imizati
BENCHE OO0 iy

Parameter Typical Value

Voltage 24 - 32 V[2]

Current 250 - 450 A[2]

Shielding Gas Argon[2]

Gas Flow Rate 5-10 L/min[2]

Wire Feed Rate 0.5-1.0in/min (1.3 - 2.5 cm/min)[2]

Table 3: General Laser Welding Parameters for C175 Alloys

Parameter Guideline Note

500 W is sufficient for 0.5 mm Power will need to be

Laser Power _ _ _ _
thickness[2] increased for thicker sections.

Continuous wave lasers are

Laser Type Pulsed laser can be used[12]
also used for copper alloys.

Protects the weld pool from

Shielding Gas Nitrogen or Argon[2] o
oxidation.

Experimental Protocols
Protocol 1: Resistance Spot Welding of C175 Alloy
Sheets

. Material and Equipment:

[EEN

C175 alloy sheets of desired thickness.

Resistance spot welding machine with precise time and current controls.[1]

RWMA Class 2 electrodes (e.g., copper-chromium alloy).[1] Water-cooled electrodes are
recommended.[2]

2. Surface Preparation:

Degrease the C175 sheets using a suitable solvent to remove any oil or grease.
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Mechanically clean the surfaces to be welded using a wire brush or abrasive pad to remove
any oxides.

Wipe the surfaces with alcohol to remove any remaining residue and allow them to dry
completely.

. Welding Procedure:

Set the initial welding parameters based on the guidelines in Table 1, adjusting for the
specific thickness of your material. It is recommended to perform a series of test welds to
establish optimum conditions.[1]

Position the C175 sheets between the electrodes in the desired overlap configuration.
Initiate the welding cycle. The machine will apply the set electrode force, followed by the
welding current for the specified duration.

Maintain the electrode force for a hold time after the current is shut off to allow the weld
nugget to solidify under pressure.

. Post-Weld Evaluation:

Visually inspect the weld for any surface defects.

For detailed analysis, perform cross-sectional analysis to examine the nugget size and
microstructure.

Conduct mechanical testing (e.g., peel or tensile-shear tests) to determine the weld strength.

Protocol 2: Autogenous TIG (GTAW) Butt Welding of
Thin C175 Alloy Sheets

1.

Material and Equipment:

Thin C175 alloy sheets (e.g., <1 mm).

TIG welding power source (DCSP - Direct Current Straight Polarity is often used).[2]
TIG torch with a 2% thoriated tungsten electrode.

Pure argon or a helium-argon mixture for shielding gas.

Fixturing to hold the sheets in a butt joint configuration with good fit-up.

. Surface Preparation:

Thoroughly clean the edges to be joined as described in the resistance welding protocol.
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. Welding Procedure:

Secure the C175 sheets in the fixture with minimal gap.

If necessary, preheat the assembly to approximately 400°F (200°C).[2][3]

Set the welding current. This will require experimentation, but start with a lower current and
increase as needed to establish a molten pool.

Set the shielding gas flow rate (typically 15-40 ft3/hr).[3]

Initiate the arc and establish a molten weld pool.

Proceed with welding along the joint at a steady travel speed. For thin sections, filler metal
may not be necessary (autogenous weld).[11]

Use a foot pedal to modulate the current for better heat control.

. Post-Weld Treatment and Evaluation:

Allow the weldment to cool.

Consider a post-weld heat treatment to restore mechanical properties if required.[2]
Evaluate the weld through visual inspection, and for more detailed analysis, through
metallography and mechanical testing.

Visualizations
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1. Preparation

C175 Alloy Sample

¢

Surface Preparation
(Degreasing, Oxide Removal)

2. Welding
y

Preheating Set Welding Parameters
(Optional, ~200°C) (Current, Speed, etc.)

'

Welding Process
(Resistance, TIG, Laser)

3. Post-Welding
\4

Controlled Cooling

Post-Weld Heat Treatment
(Optional, e.g., Aging)

Weld Evaluation
(Visual, Mechanical, Microstructural)
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Porosity Detected in Weld

Is the base material
and filler wire clean?

Action: Thoroughly clean
all surfaces (degrease,
remove oxides).

Is the shielding gas
flow rate adequate?

Action: Adjust flow rate
to recommended range.

Are there any leaks in
the gas lines or connections?

Action: Inspect and repair
any leaks found.

Is the welding area
protected from drafts?

Action: Set up screens
to block drafts.

Review welding technique
(torch angle, travel speed,
contact-to-work distance).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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